Eliminates stereochemical ambiguity in Halichondrin B analogue (e.g., Eribulin) synthesis. • Sets (R)-C3 stereocenter early, preventing diastereomer mixtures. • Enables >99% enantiomeric excess, critical for API regulatory approval. • Scalable, non-hazardous route suitable for clinical manufacturing.
(3R)-2,4-diiodo-3-methylbut-1-ene is a specialized, chiral dihalogenated alkene used as a key intermediate in multi-step organic synthesis. Its primary procurement value lies in its defined (R)-stereochemistry at the C3 position, which is essential for establishing stereocenters in complex target molecules such as anticancer agents and other natural products. This compound serves as a critical precursor for fragments used in the total synthesis of pharmaceutically relevant molecules, where precise stereocontrol is a non-negotiable requirement for biological activity and regulatory approval.
Substituting (3R)-2,4-diiodo-3-methylbut-1-ene with its racemic counterpart or a structurally similar but achiral diiodoalkene is impractical for its intended applications. The core function of this reagent is to introduce a specific stereocenter that dictates the three-dimensional architecture of the final product, such as in the synthesis of Halichondrin B analogues like Eribulin. Using a racemic mixture would result in a mixture of diastereomers in subsequent steps, which are often difficult and costly to separate, drastically reducing the overall yield of the desired enantiomerically pure active pharmaceutical ingredient. Previous synthetic routes to this chiral building block that resulted in lower enantiomeric excess (e.g., 98% e.e.) were deemed unsuitable for large-scale manufacturing of pharmaceutical-quality material, highlighting the critical need for high enantiopurity from the start.
This compound is explicitly identified as a key building block for constructing complex macrocyclic ketones with potent anticancer activity, such as Halichondrin B and its derivatives. A patented, scalable synthesis was specifically developed for (3R)-2,4-diiodo-3-methylbut-1-ene to overcome the limitations of previous methods, such as cuprate chemistry that yielded only 98% enantiomeric excess (e.e.) or the use of pyrophoric reagents like trimethylaluminum, both of which are unsuitable for large-scale pharmaceutical production. The use of this specific (R)-isomer is integral to achieving the correct stereochemistry in the final complex molecule.
| Evidence Dimension | Enantiomeric Purity & Scalability |
| Target Compound Data | Synthesized via a scalable, non-pyrophoric route suitable for producing pharmaceutical-quality material. |
| Comparator Or Baseline | Older cuprate-based synthesis (Yields 98% e.e., insufficient for pharmaceutical use) and a route using hazardous trimethylaluminum. |
| Quantified Difference | The patented route avoids the enantiomeric impurity issues (2% of the wrong enantiomer) and significant hazards (pyrophoric reagents) of previous methods. |
| Conditions | Large-scale synthesis of Halichondrin natural products and their derivatives for pharmaceutical applications. |
For process development and manufacturing in pharmaceuticals, starting with a high-purity, stereochemically defined precursor avoids costly purification steps and hazardous reagents, directly impacting project viability and cost.
In the total synthesis of the cytotoxic marine natural product (-)-Dactylolide, a chiral fragment derived from (3R)-2,4-diiodo-3-methylbut-1-ene is used to install a critical stereocenter. The synthesis relies on the defined (R)-configuration of this building block to control the stereochemical outcome of subsequent transformations leading to the complex macrocyclic structure. The use of a racemic or achiral analog would lead to a mixture of diastereomers, compromising the synthesis of the biologically active (-)-enantiomer.
| Evidence Dimension | Stereochemical Control |
| Target Compound Data | Enables the stereocontrolled synthesis of the correct enantiomer of Dactylolide. |
| Comparator Or Baseline | Hypothetical use of a racemic or achiral diiodoalkene. |
| Quantified Difference | Leads to a single desired diastereomeric pathway, versus multiple pathways that would require extensive separation and result in >50% loss of material. |
| Conditions | Multi-step total synthesis of a complex natural product. |
Procuring the correct enantiomer of this building block is a prerequisite for an efficient and successful total synthesis, preventing the waste of resources on synthesizing and separating incorrect stereoisomers.
This building block is the right choice for research and manufacturing groups developing synthetic routes to Halichondrin analogues. Its availability from scalable, non-hazardous routes makes it suitable for programs progressing towards clinical trials and commercial manufacturing, where process safety and enantiomeric purity are paramount.
In academic or industrial settings focused on the total synthesis of complex molecules like (-)-Dactylolide, this reagent is specified for introducing the C1-C4 carbon backbone with the correct C3 stereochemistry. Its use simplifies the synthetic strategy by setting a key stereocenter early, avoiding stereochemical complications in later, more complex stages of the synthesis.